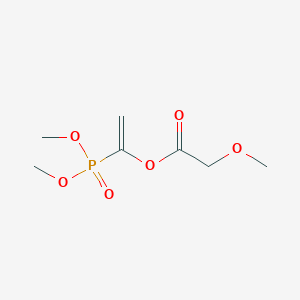
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl methoxyacetate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate typically involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl phosphite, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical processes that optimize yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, reduced alkyl derivatives, and substituted phosphonate compounds .
Aplicaciones Científicas De Investigación
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate involves its interaction with various molecular targets. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include phosphorylation and dephosphorylation reactions, which are critical in many biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Similar in structure but with different functional groups.
Dimethyl methylphosphonate: Shares the dimethoxyphosphoryl group but differs in the rest of the structure.
Propiedades
Número CAS |
916906-10-0 |
|---|---|
Fórmula molecular |
C7H13O6P |
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylethenyl 2-methoxyacetate |
InChI |
InChI=1S/C7H13O6P/c1-6(13-7(8)5-10-2)14(9,11-3)12-4/h1,5H2,2-4H3 |
Clave InChI |
MTYCJVKETLZKGC-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)OC(=C)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
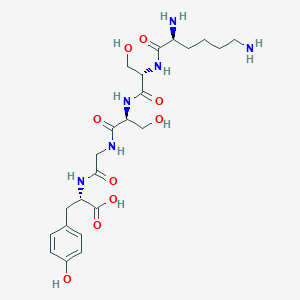
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
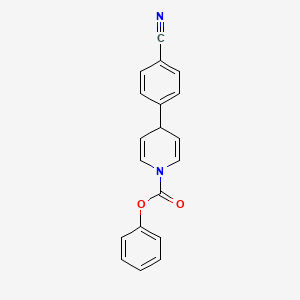
![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
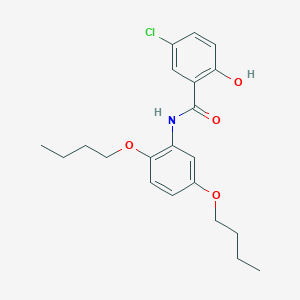
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
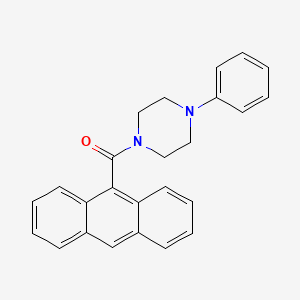
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
